N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide
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Overview
Description
“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide” is a chemical compound with the formula C12H11F3N4O2 . The compound is part of the pyrimidine family, which is known for its extensive biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by reacting 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a furan ring, a pyrimidine ring, and a trifluoromethyl group . The presence of these groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, a Pd-catalyzed coupling reaction was reported between an intermediate and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl .Scientific Research Applications
Structural and Activity Relationship Studies
- Gene Expression Inhibition: A study explored the structure-activity relationship of pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability. Substitutions at the pyrimidine ring influenced activity and gastrointestinal permeability, highlighting the critical role of specific functional groups for inhibitory action (Palanki et al., 2000).
Antimicrobial Activity
- Novel Antimicrobial Agents: Research on ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate derivatives revealed antimicrobial activity against various strains. Structural modifications led to compounds with significant antimicrobial efficacy, suggesting potential for novel therapeutic agents (Ravindra et al., 2008).
Chemical Transformations and Synthesis
- Furan Ring Modifications: Investigations into acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides revealed furan ring opening and recyclization, leading to new heterocyclic systems. These findings provide insights into the chemical behavior and potential applications of furan-containing compounds (Stroganova et al., 2016).
Applications in DNA Interaction and Anticancer Research
- DNA-binding Affinity: A study demonstrated the enhanced DNA-binding affinity of furan derivatives compared to traditional agents. This increased affinity offers potential applications in the design of more effective DNA-targeting drugs (Laughton et al., 1995).
- Anticancer Activity: Synthesis and evaluation of pyrazolopyrimidines derivatives showed promising anticancer and anti-5-lipoxygenase activities. These compounds, targeting specific molecular pathways, suggest potential for novel anticancer therapies (Rahmouni et al., 2016).
Analytical and Spectral Studies
- Organic Ligands with Furan Rings: Research into furan ring-containing organic ligands and their transition metal complexes highlighted the synthesis, characterization, and chelating properties. The antimicrobial activity of these compounds was also evaluated, showing varying degrees of inhibition on bacterial growth (Patel, 2020).
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Pyrimidine derivatives have been reported to have antiviral, antibacterial, antifungal, and insecticidal activities . Therefore, this compound could potentially be developed into a novel therapeutic agent or pesticide.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)furan-2-carboxamide is the ubiquitin-specific protease 7 (USP7) . USP7, also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a protein that in humans is encoded by the USP7 gene. It is involved in the regulation of several cellular processes including cell proliferation, immune response, and tumorigenesis .
Mode of Action
The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the protease . This interaction likely inhibits the function of USP7, leading to changes in the cellular processes that it regulates .
Biochemical Pathways
Given the role of usp7, it can be inferred that the compound may affect pathways related to cell proliferation, immune response, and tumorigenesis
Result of Action
The compound has demonstrated antiproliferative activity against human tumor cell lines . Specifically, it has shown good selectivity for PC-3 cells, a prostate cancer cell line . The IC50 values, which represent the concentration required to achieve 50% inhibition of tumor cell proliferation, were found to be 4.42 ± 0.46 μmol L –1 and 4.85 ± 0.59 μmol L –1, respectively . These values indicate that the compound has a stronger antiproliferative activity than the positive control 5-fluorouracil .
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-8-7-10(13(14,15)16)19-11(18-8)4-5-17-12(20)9-3-2-6-21-9/h2-3,6-7H,4-5H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWABSHONXEDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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